3-(4-Methylpyridin-3-yl)azetidin-3-ol
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Overview
Description
3-(4-Methylpyridin-3-yl)azetidin-3-ol is a heterocyclic compound that contains both a pyridine ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for 3-(4-Methylpyridin-3-yl)azetidin-3-ol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpyridin-3-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the pyridine ring would yield a piperidine derivative.
Scientific Research Applications
3-(4-Methylpyridin-3-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylpyridin-3-yl)azetidin-3-ol involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylpyridin-4-yl)azetidin-3-ol: Similar structure but with a different position of the methyl group on the pyridine ring.
2-Azetidinone: Contains an azetidine ring but lacks the pyridine moiety.
Uniqueness
3-(4-Methylpyridin-3-yl)azetidin-3-ol is unique due to the presence of both the pyridine and azetidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(4-methylpyridin-3-yl)azetidin-3-ol |
InChI |
InChI=1S/C9H12N2O/c1-7-2-3-10-4-8(7)9(12)5-11-6-9/h2-4,11-12H,5-6H2,1H3 |
InChI Key |
LCSVLVWJRIXSJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2(CNC2)O |
Origin of Product |
United States |
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